![molecular formula C18H14BrFN4O2S2 B2548249 4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946306-36-1](/img/structure/B2548249.png)

4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

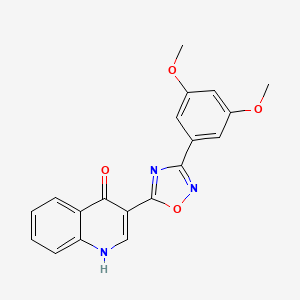

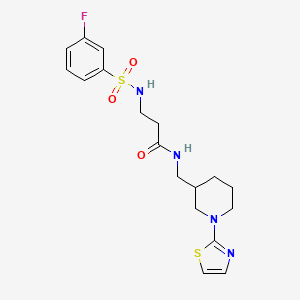

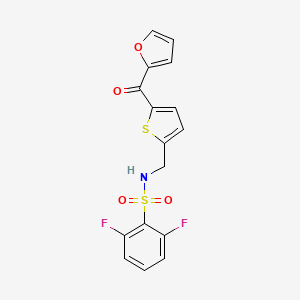

“4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic compound. It has a molecular weight of 563.249 g/mol . The compound is likely to have a wide range of biological activities, as thiazole derivatives are known to exhibit various pharmaceutical applications .

Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions. Thiazole derivatives are synthesized by researchers with variable substituents as target structures . The exact synthesis process for this specific compound isn’t available in the retrieved data.Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazole derivatives can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 563.249 g/mol . More specific physical and chemical properties aren’t available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Gastroprotective Properties

Ebrotidine, a compound with a structure related to the one mentioned, showcases gastroprotective properties. Its cytoprotective attributes stem not from endogenous prostaglandin generation but from its ability to induce beneficial mucosal responses. These include increased mucus gel dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. Such improvements are directly tied to the drug’s capability to enhance the synthesis and secretion of mucins and phospholipids, crucial for gastric mucus, and to promote mucin macromolecular assembly. Additionally, ebrotidine facilitates the gastric mucosal expression of integrin receptors, crucial for interacting with extracellular matrix proteins like laminin, and promotes ulcer healing by modulating cell cycle progression and protecting gastric epithelial integrity from calcium imbalance (Slomiany, Piotrowski, & Slomiany, 1997).

Synthesis of Organic Compounds

2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, illustrates the relevance of bromo-fluorinated compounds in organic synthesis. Despite the high yields of this compound through cross-coupling reactions, challenges include the high costs and toxicity associated with palladium and phenylboronic acid. A practical method for its synthesis has been developed, highlighting the importance of such compounds in the production of anti-inflammatory and analgesic materials (Qiu, Gu, Zhang, & Xu, 2009).

Synthesis of Fused Heterocycles

Compounds related to the one mentioned play a crucial role in synthesizing various heterocyclic compounds. For example, 4-(2-R-Aryl)-1,2,3-chalcogenadiazoles are utilized in creating fused heterocycles like 1-benzofurans, indoles, and 1-benzothiophenes. Their powerful synthetic potential underlines the broad applicability of such compounds in medicinal chemistry and drug development (Petrov & Androsov, 2013).

Anti-Helicobacter pylori Activities

Ebrotidine also exhibits remarkable anti-Helicobacter pylori properties, combining acid-suppressant activity with gastroprotective and antimicrobial capabilities. This dual functionality suggests potential in treating gastric diseases caused by H. pylori infection, reflecting the therapeutic versatility of related compounds (Slomiany, Piotrowski, & Slomiany, 1997).

Wirkmechanismus

Target of Action

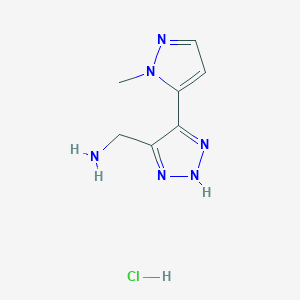

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, as is common with compounds containing a triazolothiadiazine core . This allows the compound to make specific interactions with different target receptors.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it is likely that the compound affects multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds

Result of Action

The diverse pharmacological activities of similar compounds suggest that the compound could have a range of effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

4-bromo-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrFN4O2S2/c19-12-5-7-14(8-6-12)28(25,26)21-10-9-13-11-27-18-22-17(23-24(13)18)15-3-1-2-4-16(15)20/h1-8,11,21H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHWRBZVKZUHJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrFN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2548166.png)

![Methyl 2-(2-chloropropanoyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylate](/img/structure/B2548167.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2548168.png)

![2,6-dichloro-N-{2-[(dimethylcarbamoyl)methoxy]-4-methylphenyl}pyridine-3-carboxamide](/img/structure/B2548171.png)

![3-(4-Bromophenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548176.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2548179.png)

![N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2548180.png)

![N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide](/img/structure/B2548181.png)

![N-(2-chloro-4-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548182.png)

![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2548186.png)